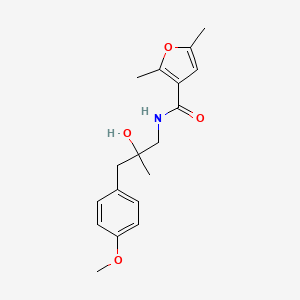

![molecular formula C22H21BrO6 B2771740 Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-17-3](/img/structure/B2771740.png)

Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

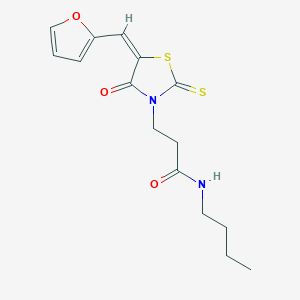

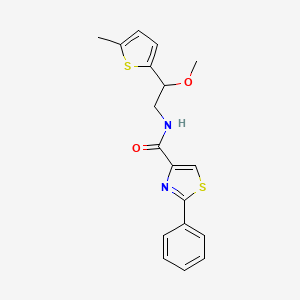

Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C22H21BrO6 . It has a molecular weight of 461.313 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could be relevant to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C22H21BrO6 . Further structural analysis would require more specific data such as NMR or X-ray crystallography, which is not available in the current search results.

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a potential chemical reaction involving this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its linear formula C22H21BrO6 and its molecular weight of 461.313 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.

Aplicaciones Científicas De Investigación

Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans

Benzofurans, including compounds similar to Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate, have shown comparable clinical effects to common illicit drugs like amphetamine and MDMA. The study emphasizes the importance of understanding the pharmacokinetics and pharmacodynamics of benzofurans to manage toxicity effectively through existing treatment guidelines based on clinical effects rather than the specific substance involved. The limited data highlight the need for further research on health risks associated with specific benzofurans, emphasizing the significance of (in vitro) screening and international collaboration for public health protection (Nugteren-van Lonkhuyzen et al., 2015).

Antimicrobial and Anti-Biofilm Activities of Benzofuran Derivatives

The review on carvacrol, a compound structurally related to benzofurans, outlines its excellent antimicrobial and anti-biofilm activities against fungi and a wide range of Gram-positive and Gram-negative bacteria. Carvacrol's potential in preventing biofilm-associated infections through bio-inspired, anti-infective materials highlights the broader utility of benzofuran derivatives in addressing microbial resistance and advancing antimicrobial therapy (Marchese et al., 2018).

Synthetic Applications and Biological Activities

Benzofuran compounds are presented as having significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The review sheds light on recent synthetic approaches for constructing benzofuran rings and their implications for developing potential natural drug lead compounds. It emphasizes the importance of novel synthetic methodologies for creating complex benzofuran derivatives, suggesting a promising avenue for pharmaceutical development and the discovery of new therapeutic agents (Miao et al., 2019).

Direcciones Futuras

The future directions for this compound could involve its use in Suzuki–Miyaura coupling reactions, given the wide applicability of these reactions in carbon–carbon bond formation . Additionally, the development of more environmentally benign organoboron reagents could be a future direction in the field .

Propiedades

IUPAC Name |

propan-2-yl 6-bromo-2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO6/c1-13(2)28-22(25)21-14(3)29-18-10-17(23)19(9-16(18)21)26-12-20(24)27-11-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIRPCWIYNQKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OCC3=CC=CC=C3)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)

![1H-Benzimidazol-4-yl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B2771667.png)

![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)

![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)